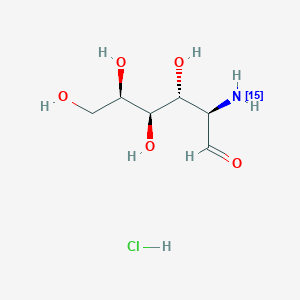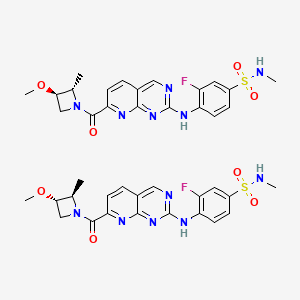
Cdk2-IN-19
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cdk2-IN-19 is a selective inhibitor of cyclin-dependent kinase 2 (CDK2), a key enzyme involved in cell cycle regulation. CDK2 plays a crucial role in the transition from the G1 phase to the S phase of the cell cycle, making it a significant target for cancer therapy. Inhibitors like this compound are designed to halt the proliferation of cancer cells by interfering with this critical checkpoint.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Cdk2-IN-19 typically involves the construction of a pyrazolo[3,4-d]pyrimidine core, which is a common scaffold for CDK2 inhibitors. The synthetic route may include the following steps:
Formation of the pyrazole ring: This can be achieved by reacting hydrazine with an appropriate β-keto ester under acidic conditions.
Cyclization to form the pyrimidine ring: The pyrazole intermediate is then reacted with formamide or a similar reagent to form the pyrimidine ring.
Functionalization: Various substituents are introduced to the core structure to enhance selectivity and potency. This may involve halogenation, alkylation, or acylation reactions.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
Cdk2-IN-19 can undergo several types of chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule, potentially altering its activity.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms, which can affect the compound’s stability.
Substitution: Replacement of one functional group with another, which can modify the compound’s selectivity and potency.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or potassium permanganate under acidic or basic conditions.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Various halogenating agents, alkylating agents, or acylating agents under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated analogs. Substitution reactions can result in a wide range of functionalized derivatives, each with unique properties.
Scientific Research Applications
Cdk2-IN-19 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry:
Chemistry: Used as a tool compound to study the structure-activity relationships of CDK2 inhibitors.
Biology: Employed in cell-based assays to investigate the role of CDK2 in cell cycle regulation and its interactions with other cellular proteins.
Medicine: Explored as a potential therapeutic agent for treating cancers that exhibit overactive CDK2 activity.
Industry: Utilized in the development of new anticancer drugs and in the screening of chemical libraries for novel CDK2 inhibitors.
Mechanism of Action
Cdk2-IN-19 exerts its effects by binding to the active site of CDK2, thereby preventing the enzyme from interacting with its natural substrates. This inhibition blocks the phosphorylation of the retinoblastoma protein, a key regulator of the cell cycle, leading to cell cycle arrest at the G1-S transition . Additionally, this compound has been shown to enhance antitumor immunity by increasing the interferon response to endogenous retroviruses, promoting tumor antigen presentation and CD8+ T-cell infiltration .
Comparison with Similar Compounds
Cdk2-IN-19 is unique among CDK2 inhibitors due to its high selectivity and potency. Similar compounds include:
INX-315: Another selective CDK2 inhibitor that induces cell cycle arrest and senescence in cancer cells.
PF-07104091: A first-in-class CDK2-selective inhibitor under clinical investigation for treating breast and ovarian cancers.
Anthranilic acid derivatives: These compounds exhibit strong negative cooperativity with cyclin binding, making them highly selective for CDK2 over other kinases.
Each of these compounds has unique structural features and mechanisms of action that contribute to their specificity and efficacy in targeting CDK2.
Properties
Molecular Formula |
C40H42F2N12O8S2 |
|---|---|
Molecular Weight |
921.0 g/mol |
IUPAC Name |
3-fluoro-4-[[7-[(2R,3S)-3-methoxy-2-methylazetidine-1-carbonyl]pyrido[2,3-d]pyrimidin-2-yl]amino]-N-methylbenzenesulfonamide;3-fluoro-4-[[7-[(2S,3R)-3-methoxy-2-methylazetidine-1-carbonyl]pyrido[2,3-d]pyrimidin-2-yl]amino]-N-methylbenzenesulfonamide |
InChI |
InChI=1S/2C20H21FN6O4S/c2*1-11-17(31-3)10-27(11)19(28)16-6-4-12-9-23-20(26-18(12)24-16)25-15-7-5-13(8-14(15)21)32(29,30)22-2/h2*4-9,11,17,22H,10H2,1-3H3,(H,23,24,25,26)/t2*11-,17+/m10/s1 |
InChI Key |
PEJPJLFKOQJABM-QYUIRWEASA-N |
Isomeric SMILES |
C[C@@H]1[C@H](CN1C(=O)C2=NC3=NC(=NC=C3C=C2)NC4=C(C=C(C=C4)S(=O)(=O)NC)F)OC.C[C@H]1[C@@H](CN1C(=O)C2=NC3=NC(=NC=C3C=C2)NC4=C(C=C(C=C4)S(=O)(=O)NC)F)OC |
Canonical SMILES |
CC1C(CN1C(=O)C2=NC3=NC(=NC=C3C=C2)NC4=C(C=C(C=C4)S(=O)(=O)NC)F)OC.CC1C(CN1C(=O)C2=NC3=NC(=NC=C3C=C2)NC4=C(C=C(C=C4)S(=O)(=O)NC)F)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(1R,2R,3R,9S,10R,17S)-3-(2,4-dihydroxyphenyl)-2,9,17-tris(4-hydroxyphenyl)-8-oxapentacyclo[8.7.2.04,18.07,19.011,16]nonadeca-4(18),5,7(19),12,14-pentaene-5,13,15-triol](/img/structure/B12392064.png)

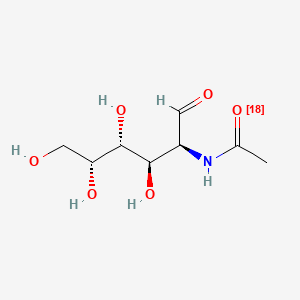
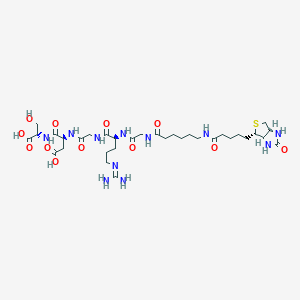
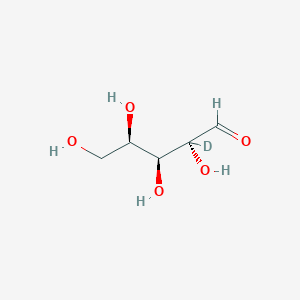
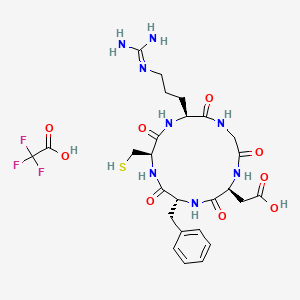

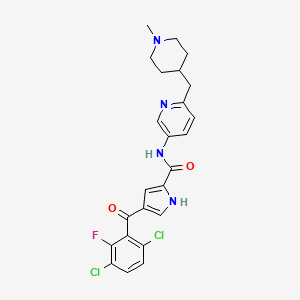

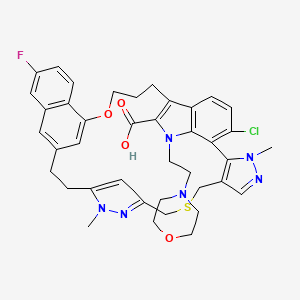
![[Glp5,Sar9] Substance P (5-11)](/img/structure/B12392124.png)
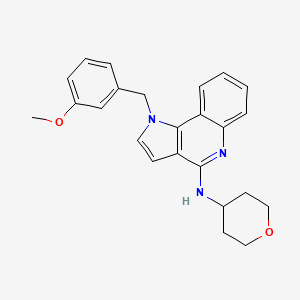
![2-amino-9-[(2R,3S,5S)-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-7-prop-2-ynyl-1H-purine-6,8-dione](/img/structure/B12392143.png)
